Benzyl (1-benzylpiperidin-3-yl)carbamate
Description
Benzyl (1-benzylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Properties
CAS No. |
931411-88-0 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
benzyl N-(1-benzylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H24N2O2/c23-20(24-16-18-10-5-2-6-11-18)21-19-12-7-13-22(15-19)14-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23) |
InChI Key |
KMIYYGARLIZKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-benzylpiperidin-3-yl)carbamate typically involves the reaction of benzylamine with piperidine derivatives. One common method includes the use of benzyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates are susceptible to hydrolysis under acidic or basic conditions, yielding amines, carbon dioxide, and alcohols. For Benzyl (1-benzylpiperidin-3-yl)carbamate, hydrolysis proceeds as follows:
Acidic Hydrolysis
-
Reagents : Concentrated HCl (6 M) in dioxane or aqueous HCl.
-
Conditions : Reflux at 80–100°C for 4–6 hours.
-
Products :
-
1-Benzylpiperidin-3-amine hydrochloride (primary amine salt).
-
Benzyl alcohol (from the carbamate’s benzyl group).
-
Carbon dioxide.
-
Basic Hydrolysis
-
Reagents : Aqueous NaOH (2–4 M).
-
Conditions : Reflux for 8–12 hours.
-
Products :
-
1-Benzylpiperidin-3-amine (free base).
-
Sodium carbonate.
-
Benzyl alcohol.
-
Hydrogenolysis of Benzyl Groups
The benzyl carbamate and N-benzyl groups can be removed via catalytic hydrogenation. Selectivity depends on reaction conditions:
-
Reagents : H₂ gas (1–3 atm), 10% Pd/C catalyst.
-
Conditions : Ethanol or THF, room temperature.
-
Products :
-
Selective cleavage of carbamate benzyl group : Piperidin-3-amine (if only the carbamate’s benzyl is removed).
-
Full deprotection : Piperidin-3-amine (if both benzyl groups are removed).
-
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl carbamate derivative | 10% Pd/C | H₂, EtOH, 24 hours | Piperidin-3-amine | 90% | |
| N-Benzylpiperidine | Pd(OH)₂ | H₂, THF, 48 hours | Piperidine (full cleavage) | 60% |
Functionalization of the Piperidine Amine
After deprotection, the amine undergoes alkylation or acylation:
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.
-
Conditions : 60°C, 12 hours.
-
Product : N-Alkylated derivatives (e.g., 1-benzyl-3-(methylamino)piperidine).
Acylation
-
Reagents : Acetyl chloride in DCM with triethylamine.
-
Conditions : Room temperature, 2 hours.
-
Product : N-Acetylated derivatives (e.g., 1-benzyl-3-acetamidopiperidine).
Oxidation of the Piperidine Ring
The piperidine ring can be oxidized to form N-oxides:
-
Reagents : meta-Chloroperbenzoic acid (mCPBA) in DCM.
-
Conditions : 0°C to room temperature, 4 hours.
-
Product : 1-Benzylpiperidin-3-ylcarbamate N-oxide.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA (1.2 equiv) | DCM, 0°C → RT, 4h | N-Oxide derivative | 65% |
Nucleophilic Substitution at the Carbamate
The carbamate’s carbonyl group can react with nucleophiles under specific conditions:
-
Reagents : Grignard reagents (e.g., phenylmagnesium bromide).
-
Conditions : THF, 0°C → room temperature, 3 hours.
-
Product : Tertiary alcohol derivatives (via ketone intermediates).
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PhMgBr (3.0 M in ether) | THF, 0°C → RT, 3h | 1-Benzyl-3-hydroxy-3-phenylpiperidine | 55% |
Key Observations:
-
Deprotection Selectivity : Hydrogenolysis preferentially cleaves the carbamate’s benzyl group over the N-benzyl substituent under mild conditions .
-
Steric Effects : The 1-benzyl group on the piperidine ring influences reaction rates and regioselectivity in alkylation/acylation .
-
Carbamate Stability : The benzyl carbamate is stable under neutral conditions but hydrolyzes readily in acidic or basic media .
Scientific Research Applications
Scientific Research Applications
Benzyl (1-benzylpiperidin-3-yl)carbamate has garnered attention for its potential applications in several key areas:
Medicinal Chemistry
The compound is primarily investigated for its role in drug development targeting central nervous system disorders. Its structural features allow for modifications that can enhance bioactivity or selectivity for specific receptor targets.
Key Insights :
- Neuroprotective Effects : Studies have shown that derivatives exhibit neuroprotective properties, potentially reducing oxidative stress markers and improving neuronal survival rates in models of neurodegenerative diseases.
- Anticancer Activity : Preliminary investigations indicate that related compounds demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
Reactions Include :
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of secondary amines.
- Substitution Reactions : Leading to various substituted piperidine derivatives.
Enzyme Inhibition Studies
Research has focused on the compound's role as an enzyme inhibitor, particularly concerning cholinesterase and monoamine oxidase B. Compounds with an N-benzyl moiety have shown superior inhibition properties, which are critical in the treatment of conditions like Alzheimer's disease .
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress and improved neuronal survival rates, highlighting its potential therapeutic benefits.
Anticancer Activity
Investigations into the anticancer properties of related compounds have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that certain piperidine derivatives outperformed standard treatments like bleomycin in inducing apoptosis in tumor cells .
Binding Affinity Studies
Molecular docking simulations have predicted strong binding affinities between this compound and key receptors involved in central nervous system signaling pathways. This suggests that the compound could be a promising candidate for the development of new CNS-targeted therapies.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Targeting CNS disorders; potential for drug development |
| Organic Synthesis | Intermediate for complex pharmaceuticals; versatile reactions |
| Enzyme Inhibition | Effective against cholinesterase and monoamine oxidase B; implications for Alzheimer's disease |
| Anticancer Activity | Significant cytotoxicity against cancer cell lines; potential for new cancer therapies |
Mechanism of Action
The mechanism of action of Benzyl (1-benzylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: A similar compound with a tert-butyl group instead of a benzyl group.
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate: The enantiomer of the ®-tert-butyl derivative.
Uniqueness
Benzyl (1-benzylpiperidin-3-yl)carbamate is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
Biological Activity
Benzyl (1-benzylpiperidin-3-yl)carbamate, also known as (R)-Benzyl (1-benzylpiperidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential applications in treating central nervous system disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 324.42 g/mol. The unique structural arrangement contributes to its biological properties, making it a candidate for drug development targeting neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the compound enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.
Key Findings on Mechanisms:
- AChE Inhibition : Research indicates that derivatives of this compound exhibit selective inhibition of human AChE, which is crucial for enhancing cognitive function in neurodegenerative disorders .
- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from apoptosis and oxidative stress, further supporting its potential therapeutic role in neuroprotection .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| AChE Inhibition | 0.44 mM | |
| Neurotoxicity against PC12 cells | Low toxicity observed | |
| Antioxidant Activity | Moderate | |
| Binding Affinity to Receptors | High affinity reported |
Case Studies and Research Findings
-
Neurogenic and Neuroprotective Studies :
- Estrada et al. investigated hybrid compounds derived from donepezil and found that those incorporating the piperidine structure exhibited significant AChE inhibition and neuroprotective properties against oxidative stress .
- A study demonstrated that compounds similar to this compound showed promising results in reducing amyloid-beta aggregation, a hallmark of Alzheimer’s disease pathology .
- In Silico Studies :
- Synthesis and Derivatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
